molecular formula C16H27NO B6080857 [1-(2-adamantyl)-3-piperidinyl]methanol

[1-(2-adamantyl)-3-piperidinyl]methanol

Cat. No. B6080857
M. Wt: 249.39 g/mol
InChI Key: KJKHVVZYFANPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-adamantyl)-3-piperidinyl]methanol, also known as A-366, is a synthetic compound that belongs to the class of non-opioid analgesics. It has been found to be effective in reducing pain and inflammation, making it a promising candidate for the development of new pain medications.

Mechanism of Action

The exact mechanism of action of [1-(2-adamantyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act on the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking this channel, [1-(2-adamantyl)-3-piperidinyl]methanol is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
[1-(2-adamantyl)-3-piperidinyl]methanol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

[1-(2-adamantyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to be effective in reducing pain and inflammation in animal models, making it a useful tool for studying these conditions. However, there are also limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its effectiveness in humans has not yet been established, which limits its potential for clinical use.

Future Directions

There are several future directions for research on [1-(2-adamantyl)-3-piperidinyl]methanol. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective pain medications. Another area of research is to study its effectiveness in humans, which could lead to the development of new treatments for pain and inflammation. Additionally, researchers could explore the potential use of [1-(2-adamantyl)-3-piperidinyl]methanol in combination with other drugs, which could enhance its effectiveness and reduce the risk of side effects.

Synthesis Methods

The synthesis of [1-(2-adamantyl)-3-piperidinyl]methanol involves several steps, including the reaction of adamantyl bromide with piperidine, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained after purification using column chromatography. This method has been successfully used to produce [1-(2-adamantyl)-3-piperidinyl]methanol in laboratory settings.

Scientific Research Applications

[1-(2-adamantyl)-3-piperidinyl]methanol has been the subject of extensive scientific research due to its potential as a non-opioid analgesic. Studies have shown that it is effective in reducing pain and inflammation in animal models of acute and chronic pain. It has also been found to be effective in reducing neuropathic pain, making it a promising candidate for the development of new treatments for conditions such as diabetic neuropathy and post-herpetic neuralgia.

properties

IUPAC Name

[1-(2-adamantyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c18-10-11-2-1-3-17(9-11)16-14-5-12-4-13(7-14)8-15(16)6-12/h11-16,18H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHVVZYFANPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Adamantyl)-3-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.